6-Methoxy-7-methylquinoline-5,8-dione
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Overview
Description
6-Methoxy-7-methylquinoline-5,8-dione is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Preparation Methods
The synthesis of 6-Methoxy-7-methylquinoline-5,8-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are often employed for constructing the quinoline scaffold . Industrial production methods may involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure environmentally friendly processes .
Chemical Reactions Analysis
6-Methoxy-7-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully hydrogenated products .
Scientific Research Applications
6-Methoxy-7-methylquinoline-5,8-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-7-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription . This inhibition can result in the disruption of cellular processes and ultimately lead to cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
6-Methoxy-7-methylquinoline-5,8-dione can be compared with other quinoline derivatives, such as:
6-Methoxyquinoline: Similar in structure but lacks the methyl and dione functional groups.
7-Methylquinoline: Lacks the methoxy and dione groups, making it less versatile in certain reactions.
Quinoline-5,8-dione: Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
97581-22-1 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
6-methoxy-7-methylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO3/c1-6-9(13)8-7(4-3-5-12-8)10(14)11(6)15-2/h3-5H,1-2H3 |
InChI Key |
SGSOJZMDELRMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=CC=C2)OC |
Origin of Product |
United States |
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